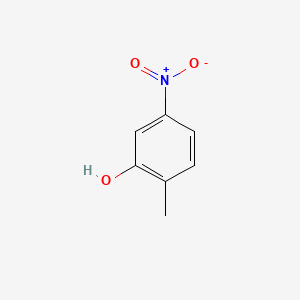

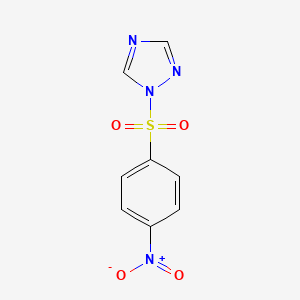

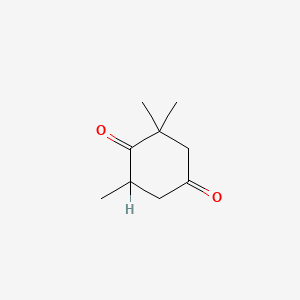

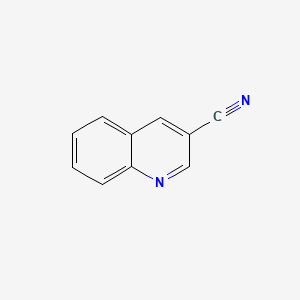

![molecular formula C9H11N3 B1294803 1,5-Dimethyl-1H-benzo[d]imidazol-2-amin CAS No. 39860-12-3](/img/structure/B1294803.png)

1,5-Dimethyl-1H-benzo[d]imidazol-2-amin

Übersicht

Beschreibung

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is a compound with a molecular weight of 161.21 . It is a solid substance at room temperature .

Synthesis Analysis

Imidazole synthesis involves the formation of bonds during the creation of the imidazole . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .Molecular Structure Analysis

The IUPAC name for this compound is 1,5-dimethyl-1H-benzimidazol-2-amine . The InChI code is 1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is a solid substance at room temperature . It has a molecular weight of 161.21 .Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“1,5-Dimethyl-1H-benzo[d]imidazol-2-amin” ist ein weißer oder farbloser Feststoff, der in Wasser und anderen polaren Lösungsmitteln gut löslich ist . Er hat ein Molekulargewicht von 161,21 . Er ist amphoter, d. h. er zeigt sowohl saure als auch basische Eigenschaften .

Biologische Aktivitäten

Die Derivate von 1,3-Diazol zeigen eine breite Palette biologischer Aktivitäten, wie z. B. antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, antiamoebische, antihelminthische, antimykotische und ulzerogene Aktivitäten .

Synthese von Imidazol enthaltenden Verbindungen

Imidazol ist zu einem wichtigen Synthesebaustein bei der Entwicklung neuer Medikamente geworden . Die Übersicht beleuchtet die jüngsten Fortschritte in der regiokontrollierten Synthese von substituierten Imidazolen .

Antimikrobielles Potenzial

Silber(I)-Komplexe von Benzimidazol wurden synthetisiert und auf ihre antimikrobielle Aktivität gegen S. epidermidis, S. aureus und C. albicans getestet.

AQ-Signalempfang blockieren

Erfolgreiche pharmakologische Blockierung des AQ-Signalempfangs auf der Ebene von PqsR führt zu einer verringerten Transkription der pqsA-lux-Gene und letztendlich zu einer Verringerung der Lumineszenz .

Wirkmechanismus

Target of Action

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, also known as 1,5-DIMETHYLBENZOIMIDAZOL-2-AMINE, is a compound that belongs to the class of imidazoles . Imidazoles are key components in functional molecules that are used in a variety of applications Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, which could result in a range of molecular and cellular effects .

Action Environment

It is known that imidazole is an amphoteric compound, showing both acidic and basic properties , which could potentially influence its action under different environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Biochemische Analyse

Biochemical Properties

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation. Additionally, 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine can form hydrogen bonds with amino acids in protein structures, affecting protein folding and function.

Cellular Effects

The effects of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine on various cell types and cellular processes are profound. This compound has demonstrated high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. The compound’s impact on cell function includes the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine exerts its effects through various mechanisms. It binds to DNA, causing structural changes that lead to DNA cleavage . This interaction can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound also interacts with enzymes, either inhibiting or activating them, which can alter metabolic pathways and gene expression. These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine change over time. The compound is relatively stable under room temperature and inert atmosphere conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained cytotoxic effects, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a threshold effect, where the compound’s benefits are maximized at optimal dosages, while adverse effects are minimized.

Metabolic Pathways

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic interactions is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as solubility, molecular size, and affinity for transport proteins . These properties determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall therapeutic efficacy.

Eigenschaften

IUPAC Name |

1,5-dimethylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDQEQWPZTVEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192912 | |

| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39860-12-3 | |

| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

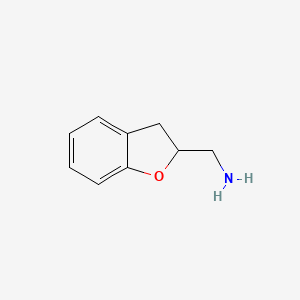

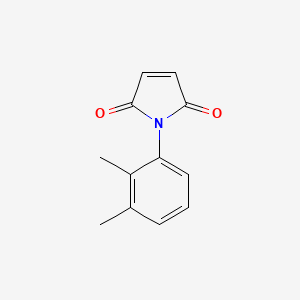

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)